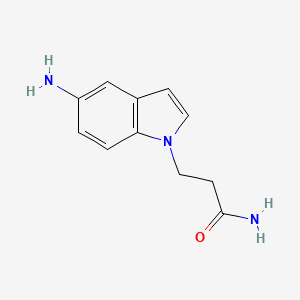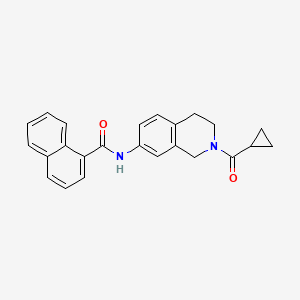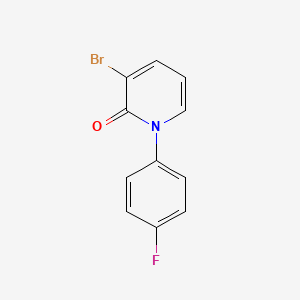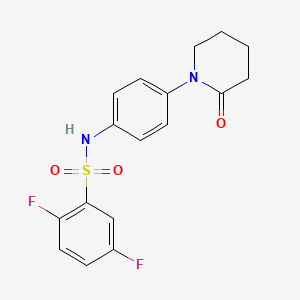
3-(5-Aminoindol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Aminoindol-1-yl)propanamide is an organic compound with the molecular formula C11H13N3O. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an indole ring substituted with an amino group at the 5-position and a propanamide group at the 1-position .
Applications De Recherche Scientifique
3-(5-Aminoindol-1-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential therapeutic applications in treating diseases like cancer and viral infections.
Industry: The compound is used in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of 3-(5-Aminoindol-1-yl)propanamide can be achieved through various synthetic routes. One common method involves the reaction of 5-aminoindole with a suitable propanoyl chloride under basic conditions to form the desired product . Another approach includes the use of succinic anhydride and aminoguanidine hydrochloride, followed by cyclization and nucleophilic substitution reactions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(5-Aminoindol-1-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the indole ring can undergo electrophilic substitution reactions with various electrophiles.
Cyclization: The compound can participate in cyclization reactions to form triazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like acetonitrile and dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 3-(5-Aminoindol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or enzymes involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
3-(5-Aminoindol-1-yl)propanamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Indole-3-propionic acid: A gut microbiota-derived metabolite with antioxidant and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its amino and propanamide groups contribute to its distinct chemical reactivity and potential therapeutic applications.
Propriétés
IUPAC Name |
3-(5-aminoindol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-9-1-2-10-8(7-9)3-5-14(10)6-4-11(13)15/h1-3,5,7H,4,6,12H2,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYKXMOEQKAZEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)N)C=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)

![(3-(1H-tetrazol-1-yl)phenyl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407976.png)
![3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2407977.png)

![N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride](/img/structure/B2407979.png)
![3-(3,4-diethoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2407980.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2407981.png)
![N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2407982.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2407984.png)



![N-prop-2-enyl-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2407990.png)
